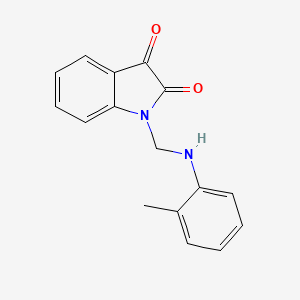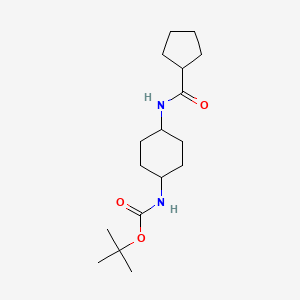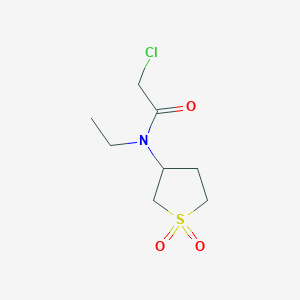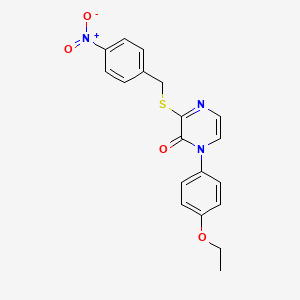
L-Histidine N-methylamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“L-Histidine N-methylamide hydrochloride” is a derivative of L-Histidine . L-Histidine is an essential amino acid involved in various physiological functions, including the synthesis of proteins, the production of histamine, and the regulation of pH levels in the body .
Synthesis Analysis
The synthesis of L-Histidine based compounds has been studied in various research. For instance, a novel L-Histidine based ionic liquid (LHIL) was developed and successfully synthesized . Its structure was confirmed by Fourier-transform infrared spectroscopy, UV-vis spectroscopy, X-ray photoelectron spectroscopy, 1 H-NMR and high-resolution mass spectrometry .
Molecular Structure Analysis
The molecular structure of L-Histidine based compounds has been analyzed using various techniques such as XRD and Raman spectroscopy . The crystallographic structural response of the titled crystal under shocked conditions has been discussed based on the obtained XRD and Raman spectroscopic patterns .
Chemical Reactions Analysis
L-Histidine is involved in various chemical reactions in the body. It is involved in the formation of proteins, the production of histamine, and the bonding (chelating) of metals . It also serves as a precursor for the formation of histamine, which is associated with allergic responses .
Physical And Chemical Properties Analysis
The physical and chemical properties of L-Histidine based compounds have been studied extensively. For instance, the optical and structural responses of L-histidine hydrochloride monohydrate crystals under the impact of shock waves have been investigated . The optical properties of the pre-shocked and post-shocked crystals were analyzed over the wavelength range of 200 to 800 nm using a UV–visible spectrometer .
Scientific Research Applications
Structural and Electronic Properties
The monoclinic L-histidine crystal, which is critical for protein structure and function, is also found in the myelin of brain nerve cells . A study numerically examined its structural, electronic, and optical properties . The L-histidine crystal has an insulating band gap of approximately 4.38 eV .
Optical Properties
The L-histidine crystal is an excellent UV collector due to its strong optical absorption activity for photon energies exceeding 3.5 eV . This property makes it useful in applications that require UV collection or filtering.
Shock Wave Resistance
Research has been conducted on the optical and structural responses of L-histidine hydrochloride monohydrate crystals under the impact of shock waves . The test sample did not undergo any kind of crystallographic structural transitions at shocked conditions, but significant structural deformations were noticed . Such deformations significantly reduced the percentage of the optical transmittance of the test crystal .
Role in Protein Structure and Function
The monoclinic L-histidine crystal is critical for protein structure and function . This makes it an important compound in biological research and applications related to protein synthesis and function.
Presence in Brain Nerve Cells
L-histidine is also found in the myelin of brain nerve cells . This suggests potential applications in neurological research and treatments.
Use in Technological Devices
The structural stability of amino acid crystals, including L-histidine, is currently an active area of research . These structures have the potential for application in technological devices .
Mechanism of Action
Future Directions
L-Histidine has shown a lot of potential as a future molecular device . It has been acknowledged for its applications in designing future switching devices and logic gates . Moreover, using these L-Histidine-based molecular devices, we have proposed AND Logic gate and OR Logic gate, which can pave the way to an alternate research area of using peptides as future molecular devices .
properties
IUPAC Name |
(2S)-2-amino-3-(1H-imidazol-5-yl)-N-methylpropanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O.ClH/c1-9-7(12)6(8)2-5-3-10-4-11-5;/h3-4,6H,2,8H2,1H3,(H,9,12)(H,10,11);1H/t6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEWGPTVCBGMTD-RGMNGODLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(CC1=CN=CN1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@H](CC1=CN=CN1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(methylsulfanyl)-2-oxo-3,8-diphenyl-1H,2H-5lambda5-[1,3]thiazolo[3,4-b][1,2,4]triazin-5-ylium benzenesulfonate](/img/structure/B2852730.png)


![4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2852734.png)


![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2852739.png)
![N-(benzo[d]thiazol-2-yl)-3-butoxy-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2852741.png)

![(Z)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2852745.png)

![ethyl 3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2852749.png)

